Methyl 2-hydroxy-3-methyl-4-oxocyclohex-2-ene-1-carboxylate
Description
Methyl 2-hydroxy-3-methyl-4-oxocyclohex-2-ene-1-carboxylate is a bicyclic methyl ester featuring a substituted cyclohexene ring. Its structure includes a hydroxyl group at position 2, a methyl group at position 3, and a ketone (oxo) group at position 4, with a conjugated double bond between carbons 2 and 3 (cyclohex-2-ene). The ester functional group (-COOCH₃) at position 1 enhances its polarity and reactivity.
Properties
CAS No. |
53103-58-5 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-methyl-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h6,11H,3-4H2,1-2H3 |
InChI Key |
RPPMIZUMAXAWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1=O)C(=O)OC)O |
Origin of Product |
United States |
Biological Activity
Methyl 2-hydroxy-3-methyl-4-oxocyclohex-2-ene-1-carboxylate (CAS Number: 53103-58-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C9H12O4 |
| Molecular Weight | 184.19 g/mol |
| Density | 1.254 g/cm³ |
| Boiling Point | 293.8 °C |
| Flash Point | 115.1 °C |
| LogP | 0.9705 |
These properties suggest that the compound has moderate hydrophobicity, which may influence its interaction with biological membranes and potential bioactivity.
Biological Activity
This compound exhibits various biological activities, including:
1. Antimicrobial Activity
Studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
2. Anticancer Potential
Research has shown that derivatives of cyclohexene carboxylates exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar in structure to this compound have demonstrated significant inhibition of cell proliferation in breast cancer models .
3. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
The biological activity of this compound can be explained through several mechanisms:
1. Membrane Disruption
The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
2. Reactive Oxygen Species (ROS) Generation
Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells.
3. Modulation of Signaling Pathways
The compound may influence various signaling pathways associated with cell growth and apoptosis, potentially enhancing its anticancer effects.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited higher activity against Gram-positive bacteria, suggesting a potential application in developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substitution Patterns and Molecular Properties
The compound’s closest structural analogue in the evidence is methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate (C₁₁H₁₆O₃, MW 196.24) . Key differences include:
- Double bond position : The target compound has a cyclohex-2-ene system, while the analogue features cyclohex-3-ene.
- Substituents : The analogue lacks a hydroxyl group but has additional methyl groups at positions 4, 6, and 4.
These structural differences influence reactivity and stability. The hydroxyl group in the target compound may facilitate acid-catalyzed rearrangements or hydrogen bonding, while the analogue’s methyl groups enhance hydrophobicity.
Ring Puckering and Conformational Analysis
Cyclohexene derivatives often exhibit non-planar (puckered) rings due to steric and electronic effects. Cremer-Pople puckering parameters (amplitude q and phase angle φ) quantify deviations from planarity . For the target compound:
- The 2-hydroxy and 4-oxo groups likely induce asymmetric puckering , destabilizing planar conformations.
- In contrast, the analogue’s 4,6,6-trimethyl substituents may enforce a chair-like conformation to minimize steric strain.
X-ray crystallography (using programs like SHELXL and ORTEP-3 ) could resolve these conformational differences. For example, the hydroxyl group’s hydrogen-bonding capacity in the target compound might stabilize specific puckered states, altering solubility and melting points compared to the methyl-substituted analogue.
Physical and Chemical Properties
While direct data for the target compound is unavailable, insights can be drawn from related methyl esters:
- Volatility : Methyl esters like methyl salicylate (Table 3 in ) exhibit moderate volatility due to ester groups. The target compound’s hydroxyl group may reduce volatility via intermolecular hydrogen bonding.

- Solubility: Polar substituents (-OH, -C=O) enhance water solubility compared to nonpolar analogues. For instance, methyl esters with hydroxyl groups (e.g., methyl lactate) are more water-soluble than purely aliphatic esters .
- Thermal Stability: The conjugated enone system (C=O and C=C) in the target compound may increase susceptibility to thermal degradation compared to saturated analogues.
Crystallographic and Computational Insights
Structural elucidation of similar compounds relies on tools like SHELX for refinement and ORTEP-3 for visualizing thermal ellipsoids . For example:
Preparation Methods
Starting Materials and General Approach
The synthesis typically begins from cyclohexene derivatives or related precursors that allow selective functionalization at the desired ring positions. Key synthetic steps include oxidation, hydroxylation, methylation, and esterification.
Typical Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Oxidation | Chromium(VI) oxide or potassium permanganate | Introduction of keto group at C-4 |
| 2 | Hydroxylation (allylic) | Sharpless asymmetric epoxidation or epoxide opening | Stereoselective introduction of hydroxyl at C-2 |
| 3 | Methylation | Use of methyl iodide or methylating agents | Installation of methyl group at C-3 |
| 4 | Esterification | Reaction with methanol and acid catalyst | Formation of methyl ester at C-1 |
| 5 | Purification | Recrystallization or column chromatography | Isolation of pure methyl 2-hydroxy-3-methyl-4-oxocyclohex-2-ene-1-carboxylate |
This sequence ensures the correct placement of functional groups with control over stereochemistry, especially the hydroxyl group introduced via asymmetric epoxidation techniques.
Detailed Preparation Methodologies
Oxidation and Keto Group Formation
- The keto group at the C-4 position is introduced by selective oxidation of cyclohexene derivatives.
- Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
- Reaction conditions are optimized to avoid over-oxidation or ring cleavage.
Hydroxyl Group Installation via Sharpless Asymmetric Epoxidation
- Allylic alcohol intermediates undergo Sharpless asymmetric epoxidation to introduce an epoxide ring stereoselectively.
- Subsequent acid-catalyzed epoxide opening yields the hydroxyl group at C-2 with defined stereochemistry.
- This method is highlighted in the synthesis of related cyclohexenone derivatives and total synthesis of complex molecules such as (+)-abscisic acid.
Methyl Group Introduction
- Methylation at C-3 is achieved using methylating agents like methyl iodide under basic conditions.
- The reaction is carefully controlled to avoid side reactions and ensure regioselectivity.
Esterification to Form Methyl Ester
- The carboxylic acid precursor is treated with methanol in the presence of acid catalysts (e.g., sulfuric acid) to yield the methyl ester.
- This step is crucial for obtaining the final ester functionality at C-1.
Representative Synthetic Route Example
A concise synthetic route inspired by total synthesis strategies of cyclohexene derivatives:
- Starting material: Ethyl acetoacetate or cyclohexene derivative
- Step 1: Base-catalyzed condensation and oxidation to form 4-oxocyclohex-2-ene-1-carboxylate intermediate
- Step 2: Sharpless asymmetric epoxidation of allylic alcohol intermediate
- Step 3: Acid-catalyzed epoxide ring opening to introduce 2-hydroxy group
- Step 4: Methylation at C-3 position
- Step 5: Esterification to methyl ester
- Step 6: Purification by silica gel chromatography or recrystallization
This methodology yields this compound with high stereochemical purity and yield.
Comparative Data Table of Related Compounds and Their Preparation
Research Findings and Notes
- The preparation methods leverage classical organic transformations combined with modern stereoselective techniques such as Sharpless asymmetric epoxidation to achieve high regio- and stereocontrol.
- Reaction conditions such as temperature, solvents (e.g., dichloromethane, tert-butanol), and catalysts (e.g., p-toluenesulfonic acid) are optimized for yield and purity.
- Purification steps typically involve silica gel chromatography and recrystallization to isolate the pure compound with minimal impurities.
- The compound’s preparation is foundational for synthesizing biologically active molecules and complex natural products, as demonstrated in the total synthesis of (+)-abscisic acid and related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

